molecular formula C7H7NO2 B13476445 1-Cyanospiro[2.2]pentane-1-carboxylic acid

1-Cyanospiro[2.2]pentane-1-carboxylic acid

Katalognummer: B13476445
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: XHQKQSINJVZARP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyanospiro[22]pentane-1-carboxylic acid is an organic compound with a unique spirocyclic structure It consists of a spiro[22]pentane core with a cyano group and a carboxylic acid group attached to the same carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyanospiro[2.2]pentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of spiro[2.2]pentane-1-carboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyanospiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Cyanospiro[2.2]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-cyanospiro[2.2]pentane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    Spiro[2.2]pentane-1-carboxylic acid: Lacks the cyano group, making it less versatile in certain reactions.

    1-Cyanospiro[2.2]pentane: Lacks the carboxylic acid group, limiting its applications in synthesis and biological studies.

Uniqueness: 1-Cyanospiro[2.2]pentane-1-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups on the spirocyclic core. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C7H7NO2

Molekulargewicht

137.14 g/mol

IUPAC-Name

2-cyanospiro[2.2]pentane-2-carboxylic acid

InChI

InChI=1S/C7H7NO2/c8-4-7(5(9)10)3-6(7)1-2-6/h1-3H2,(H,9,10)

InChI-Schlüssel

XHQKQSINJVZARP-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC2(C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.